![molecular formula C30H22Cl2N4O2 B581846 N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine CAS No. 1216608-66-0](/img/structure/B581846.png)
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine
Vue d'ensemble
Description
“N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine” is a compound used for proteomics research applications . It has a molecular formula of C30H22Cl2N4O2 and a molecular weight of 541.43 .
Physical And Chemical Properties Analysis
“N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine” has a molecular formula of C30H22Cl2N4O2 and a molecular weight of 541.43 . No additional physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Alzheimer’s Disease (AD) Research
Background:- Amoxapine , a tricyclic antidepressant (TCA), was identified through high-throughput screening as an Aβ-reducing agent .
Enhanced Solubility for Drug Formulation
Background:Crystal Engineering Studies
Background:Combination Therapies
Background:Mécanisme D'action
Target of Action
Amoxapine, the parent compound of Amoxapine dimer, is a dibenzoxazepine-derivative tricyclic antidepressant (TCA). It primarily targets the serotonin and norepinephrine transporters in the brain, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .
Mode of Action
Amoxapine interacts with its targets by binding to the serotonin and norepinephrine transporters, thereby blocking the reuptake of these neurotransmitters . This leads to an increase in the extracellular concentrations of serotonin and norepinephrine, enhancing their neurotransmission . The enhanced neurotransmission is thought to exert a positive effect on mood, which is beneficial in the treatment of depression .
Biochemical Pathways
The primary biochemical pathway affected by Amoxapine is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and norepinephrine, Amoxapine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This leads to an overall increase in serotonergic and noradrenergic neurotransmission, which is thought to be responsible for the antidepressant effects of Amoxapine .
Pharmacokinetics
Amoxapine is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration . Peak plasma concentrations usually occur within 1–2 hours after oral administration
Result of Action
The increased serotonergic and noradrenergic neurotransmission resulting from the action of Amoxapine is thought to exert a positive effect on mood . This is beneficial in the treatment of depression, as it can help to alleviate the symptoms of this condition .
Action Environment
The action of Amoxapine can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of Amoxapine . Additionally, factors such as pH and temperature can influence the stability of Amoxapine . .
Propriétés
IUPAC Name |
8-chloro-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2N4O2/c31-19-9-11-25-21(17-19)29(33-23-5-1-3-7-27(23)37-25)35-13-15-36(16-14-35)30-22-18-20(32)10-12-26(22)38-28-8-4-2-6-24(28)34-30/h1-12,17-18H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYJIJQSIRWGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724523 | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(2-chlorodibenzo[b,f][1,4]oxazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine | |
CAS RN |
1216608-66-0 | |
| Record name | 1,4-Bis(2-chlorodibenzo(b,f)(1,4)oxazepine-11-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216608660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(2-chlorodibenzo[b,f][1,4]oxazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21Y22XI1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)
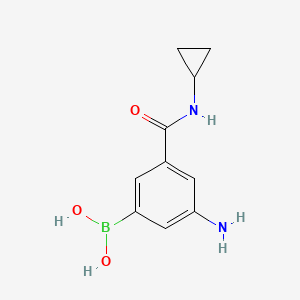
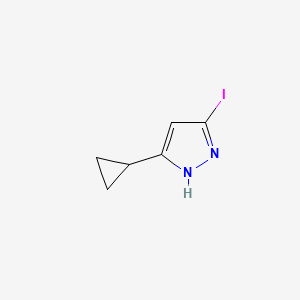
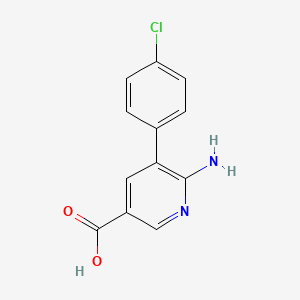

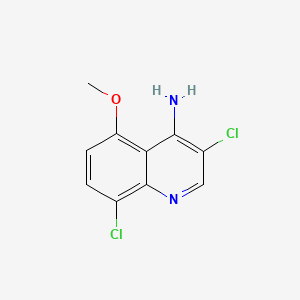


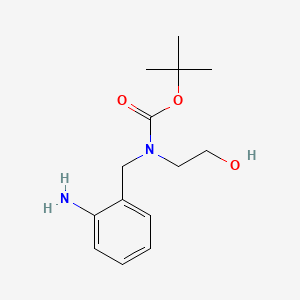
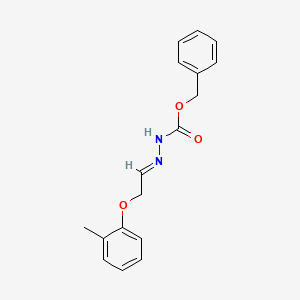

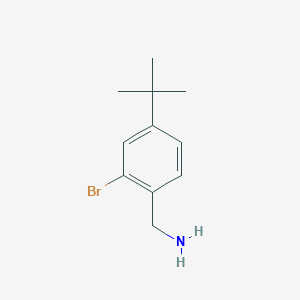
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)